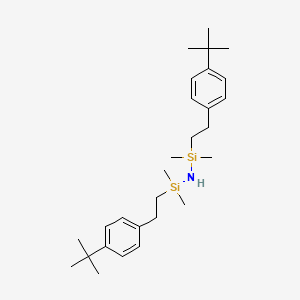
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane, commonly referred to as DTBPTMD, is an organosilicon compound with a wide range of applications in organic synthesis and material science. It is a white solid with a molecular weight of 446.9 g/mol and a melting point of 100 °C. DTBPTMD is a useful reagent for the synthesis of silazanes, siloxanes, and other organosilicon compounds. It can also be used as a catalyst for various reactions, such as the hydrolysis of silyl esters, and can be used to modify the surface of materials.
Wirkmechanismus
DTBPTMD is a highly reactive compound that can react with a wide range of substrates. It is an electrophilic reagent that can react with electron-rich substrates, such as alcohols, amines, and carboxylic acids, to form silazanes and siloxanes. It can also react with electron-poor substrates, such as alkenes and alkynes, to form organosilicon compounds.
Biochemical and Physiological Effects
DTBPTMD is an organosilicon compound that is not known to have any biochemical or physiological effects. It is not toxic, mutagenic, or carcinogenic, and is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DTBPTMD in lab experiments is its versatility. It can be used in a wide range of reactions, and can be used to modify the surface of materials. However, it is a highly reactive compound, and must be handled with care. It should be stored in a cool, dry place, and should be used in a well-ventilated area.
Zukünftige Richtungen
The potential applications of DTBPTMD are vast and varied. It can be used as a catalyst for various reactions, and can be used to modify the surface of materials. It can also be used as a reagent in the synthesis of silazanes and siloxanes. In addition, DTBPTMD can be used in the synthesis of polymers and other materials, and can be used to prepare functionalized materials. Furthermore, DTBPTMD can be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, DTBPTMD can be used in the development of new sensors and materials for biomedical applications.
Synthesemethoden
DTBPTMD can be synthesized in two steps. The first step involves the reaction of 4-t-butylphenethyl alcohol with chlorotrimethylsilane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 4-t-butylphenethyltrimethylsilane, which is then reacted with tetramethyldisilazane in the presence of a base to form DTBPTMD.
Wissenschaftliche Forschungsanwendungen
DTBPTMD has been widely used in organic synthesis and material science. It is a versatile reagent that can be used in the synthesis of silazanes, siloxanes, and other organosilicon compounds. It has also been used as a catalyst for various reactions, such as the hydrolysis of silyl esters. In addition, DTBPTMD has been used to modify the surface of materials, such as polymers and metals, to improve their properties.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKLIKORCKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


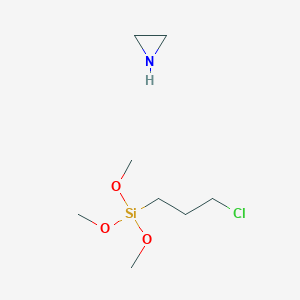
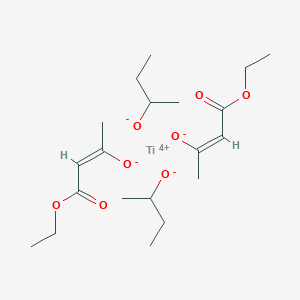
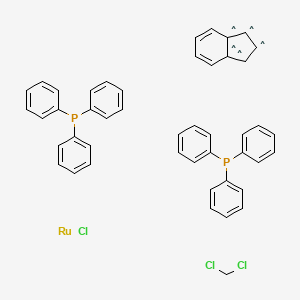
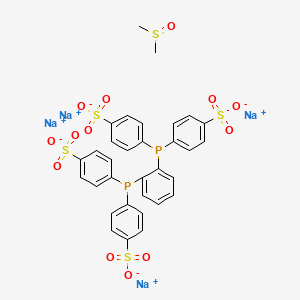
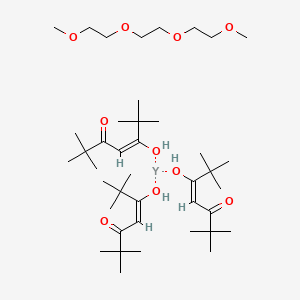
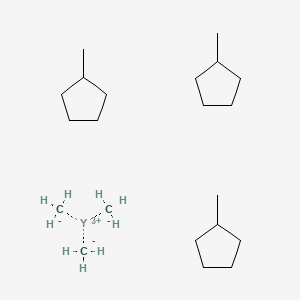
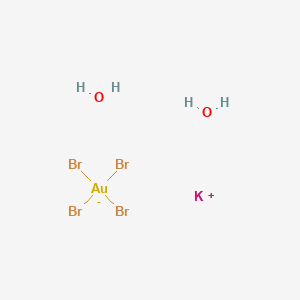
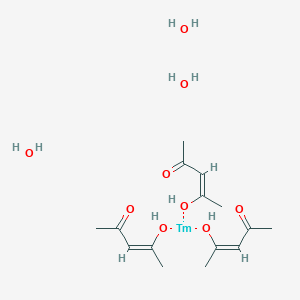
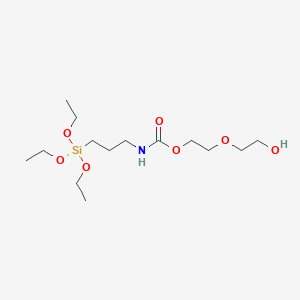
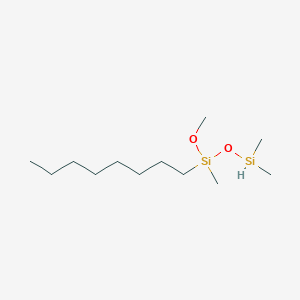

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)